molecular formula C15H17F6N3O B12957101 2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide

2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B12957101
M. Wt: 369.30 g/mol
InChI Key: RGLSEWDOTRUPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name Analysis

The IUPAC name 2,2,2-trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide is derived from its molecular structure through systematic rules:

  • Parent chain : The acetamide backbone (N-(phenyl)acetamide) serves as the base structure.
  • Substituents :
    • A trifluoromethyl group (CF₃) is attached to the carbonyl carbon of the acetamide (positioned at C2 of the acetyl group).
    • The phenyl ring bears two substituents:
      • A trifluoromethyl group at position 3.
      • A (4-methylpiperazin-1-yl)methyl group at position 4.
  • Piperazine modification : The piperazine ring contains a methyl group at nitrogen position 4, denoted as 4-methylpiperazin-1-yl.

This naming convention prioritizes functional group hierarchy (amide > amine > halogen) and positional clarity for substituents on the aromatic ring.

CAS Registry Number and Molecular Formula Verification

While the specific CAS registry number for this compound is not explicitly listed in available sources, its molecular formula is C₁₅H₁₆F₆N₃O , calculated as follows:

  • Carbon (15) : 2 (acetamide) + 6 (phenyl) + 1 (trifluoromethyl on phenyl) + 1 (methylene bridge) + 5 (piperazine).
  • Hydrogen (16) : 4 (phenyl) + 2 (methylene bridge) + 10 (piperazine).
  • Fluorine (6) : Two trifluoromethyl groups (3 F each).
  • Nitrogen (3) : 1 (amide) + 2 (piperazine).
  • Oxygen (1) : Acetamide carbonyl.

Comparisons to structurally related compounds, such as 2,2,2-trifluoro-N-(4-methylpiperazin-1-yl)acetamide (CAS 550302-21-1, C₇H₁₂F₃N₃O), highlight the increased complexity introduced by the trifluoromethylphenyl moiety.

Structural Relationship to Piperazine-Acetamide Derivatives

The compound belongs to a broader class of piperazine-acetamide derivatives, which are characterized by:

  • A piperazine ring linked to an acetamide group.
  • Variable substituents on both the aromatic ring and piperazine nitrogen.

Key structural distinctions include:

Feature Target Compound Reference Compound
Phenyl substituents CF₃ (position 3), CH₂-piperazine (position 4) NH₂ (position 4), CH₃ (amide nitrogen)
Piperazine substitution 4-methyl Unmodified
Fluorination Two CF₃ groups None

These modifications enhance lipophilicity and metabolic stability, traits critical for pharmaceutical applications.

Trifluoromethyl Group Positional Isomerism Considerations

Positional isomerism arises from the spatial arrangement of the two trifluoromethyl groups:

  • Acetamide-bound CF₃ : Fixed at the acetyl carbon.
  • Phenyl-bound CF₃ : Position 3 on the ring.

Potential isomers include:

  • Ortho isomer : CF₃ at position 2.
  • Para isomer : CF₃ at position 4 (occupied by the piperazine group in this compound).

Isomerism impacts physicochemical properties:

Isomer Dipole Moment Solubility (logP) Reactivity
Meta Moderate -0.17 Stabilized by resonance
Ortho High Lower Steric hindrance

The meta configuration optimizes electronic effects and steric compatibility with the piperazine substituent.

Properties

Molecular Formula

C15H17F6N3O

Molecular Weight

369.30 g/mol

IUPAC Name

2,2,2-trifluoro-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C15H17F6N3O/c1-23-4-6-24(7-5-23)9-10-2-3-11(8-12(10)14(16,17)18)22-13(25)15(19,20)21/h2-3,8H,4-7,9H2,1H3,(H,22,25)

InChI Key

RGLSEWDOTRUPBQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Formation of the Piperazine Derivative

The 4-methylpiperazine moiety is commonly introduced by alkylation of piperazine with methylating agents or by reductive amination of appropriate precursors. A typical approach involves:

  • Reacting piperazine with formaldehyde and methylamine or methyl iodide under controlled conditions to yield 4-methylpiperazine.
  • The piperazine nitrogen is then linked to the aromatic ring via a methylene bridge, often through nucleophilic substitution with a benzyl halide derivative.

Aromatic Ring Functionalization with Trifluoromethyl Groups

The trifluoromethyl substituents on the phenyl ring are introduced either by:

  • Direct trifluoromethylation of the aromatic ring using reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent (TMSCF3) under catalytic conditions.
  • Alternatively, starting from commercially available trifluoromethyl-substituted anilines or benzyl halides simplifies the process.

Introduction of the Trifluoroacetamide Group

The key acetamide functionality is introduced by acylation of the aniline nitrogen with trifluoroacetyl chloride or trifluoroacetic anhydride:

  • The aromatic amine intermediate is reacted with trifluoroacetyl chloride in the presence of a base such as triethylamine at low temperature (0°C to room temperature) to form the trifluoroacetamide.
  • This step requires careful temperature control to avoid side reactions and ensure high yield (typically 85-92%).

Representative Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Yield (%) Notes
Alkylation of piperazine Piperazine + methyl iodide, solvent: ethanol, base: K2CO3, 50°C, 2 h 87-92 Formation of 4-methylpiperazine intermediate
Benzylation 4-methylpiperazine + 4-(bromomethyl)-3-(trifluoromethyl)aniline, solvent: ethanol, reflux 80-85 Nucleophilic substitution to attach aromatic ring
Acylation Intermediate + trifluoroacetyl chloride, base: triethylamine, solvent: dichloromethane, 0°C to RT, 5 h 88-91 Formation of trifluoroacetamide group

Analytical and Purification Techniques

  • Purification: Crystallization or column chromatography is employed to isolate the final product with high purity.
  • Characterization: Confirmed by NMR (1H, 13C, 19F), mass spectrometry (ESI-MS), and melting point analysis. ESI-MS typically shows a molecular ion peak consistent with the molecular weight of 369.3 g/mol.

Research Findings and Optimization Notes

  • The choice of solvent and base in the alkylation and acylation steps significantly affects the yield and purity. Ethanol with potassium carbonate is preferred for alkylation, while dichloromethane with triethylamine is optimal for acylation.
  • Temperature control during acylation is critical to minimize hydrolysis or over-acylation side products.
  • Use of sodium iodide as a catalyst in alkylation can improve reaction rates and yields.
  • The trifluoromethyl groups enhance the compound’s stability and biological activity but require careful handling due to their electron-withdrawing nature affecting reactivity.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Yield Range Comments
Piperazine methylation Piperazine, methyl iodide, K2CO3 Ethanol, 50°C, 2 h 87-92% Base-mediated alkylation
Aromatic substitution 4-(bromomethyl)-3-(trifluoromethyl)aniline Ethanol, reflux 80-85% Nucleophilic substitution
Acylation Trifluoroacetyl chloride, triethylamine DCM, 0°C to RT, 5 h 88-91% Controlled acylation

Chemical Reactions Analysis

Key Reaction Steps

  • Amide Bond Formation

    • Method : Activation of carboxylic acids (e.g., trifluoroacetic acid derivatives) followed by coupling with amines.

    • Reagents : Common coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with bases such as DIPEA (N,N-diisopropylethylamine) .

    • Conditions : Typically performed in polar aprotic solvents (e.g., DMF, dichloromethane) under controlled temperatures (e.g., 0–60°C).

  • Piperazine Derivative Incorporation

    • Process : Introduction of the 4-methylpiperazin-1-yl group via alkylation or nucleophilic substitution.

    • Reagents : Piperazine derivatives, alkylating agents (e.g., chloroacetyl chloride), and bases (e.g., triethylamine) .

  • Trifluoromethyl Group Incorporation

    • Method : Direct substitution or introduction via trifluoromethylation reagents (e.g., trifluoromethyl iodide).

    • Conditions : Typically requires transition-metal catalysts (e.g., copper) or electrophilic fluorination agents.

Amide Bond Formation

The trifluoroacetamide group is likely formed via activation of the carboxylic acid (e.g., trifluoroacetic acid) to an active ester or intermediate, followed by nucleophilic attack by the piperazine-substituted aniline derivative. For example, HATU facilitates coupling by forming an activated intermediate that reacts with the amine .

Piperazine Ring Activation

The 4-methylpiperazin-1-yl group is introduced via nucleophilic substitution. Chloroacetyl chloride reacts with piperazine to form an intermediate amine, which then undergoes alkylation with the aromatic substrate .

Trifluoromethyl Group Reactivity

The trifluoromethyl groups’ strong electron-withdrawing effects enhance reactivity in electrophilic aromatic substitution but may require specific catalysts for introduction. This could influence reaction rates and selectivity in multi-step syntheses.

Comparative Analysis of Fluorinated Analogs

Feature Fluorinated Analogs Non-Fluorinated Analogs
Lipophilicity Increased due to CF₃ groupsLower solubility in organic solvents
Metabolic Stability EnhancedHigher susceptibility to hydrolysis
Reaction Rates Faster in nucleophilic substitutionsSlower due to reduced electron density

Key Research Findings

  • Synthesis Optimization :

    • Coupling agents like HATU improve amide bond yields and reduce reaction times compared to traditional methods .

    • Piperazine alkylation requires careful temperature control to avoid side reactions (e.g., over-alkylation) .

  • Functional Group Interactions :

    • The trifluoromethyl groups’ electron-withdrawing nature may stabilize intermediates during synthesis, enabling efficient coupling.

    • Fluorination enhances bioavailability in preclinical studies, as observed in structurally similar kinase inhibitors .

  • Challenges :

    • Balancing reactivity and selectivity when introducing multiple fluorinated groups.

    • Ensuring compatibility of reaction conditions across diverse functional groups (e.g., piperazine vs. trifluoromethyl).

Scientific Research Applications

Medicinal Chemistry

The primary applications of 2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide lie in the field of medicinal chemistry. Preliminary studies suggest that it exhibits potential biological activities, particularly as an inhibitor for certain kinases involved in cancer pathways. This indicates its possible therapeutic applications in oncology.

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action and potential side effects. Investigations typically focus on:

  • Binding affinity to various receptors
  • Inhibition of specific enzymatic pathways
  • Toxicological profiles

Such studies are essential for advancing the compound from preclinical stages to clinical applications.

Anticancer Activity

Research has indicated that compounds with similar structures to this compound may act as effective inhibitors in cancer treatment. For instance:

  • A study demonstrated that fluorinated compounds can enhance binding affinity to target proteins involved in tumor growth inhibition.

Pharmacokinetics

Studies have shown that the unique fluorinated structure of this compound may lead to improved bioavailability and metabolic stability compared to non-fluorinated counterparts. This property is crucial for developing effective therapeutic agents that require sustained action within biological systems.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Piperazine/piperidine Moieties

N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride (Compound 12, )
  • Key Differences : Replaces the trifluoromethylphenyl group with a 3-chlorophenyl ring and lacks the trifluoroacetyl group.
Ponatinib Hydrochloride ()
  • Structure : Features a benzamide core instead of acetamide, with an imidazopyridazine-ethynyl group and the same 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl substituent.
  • Impact : The benzamide linkage and ethynyl group in Ponatinib are critical for its FDA-approved kinase inhibitory activity. The target compound’s acetamide group may offer metabolic advantages but reduced kinase binding potency .
Compound 54 ()
  • Structure : A benzamide derivative with nitro and isopropoxy substituents on the aromatic ring.

Analogues with Trifluoromethyl/Acetamide Groups

(E)-N-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl] Acetamide (4f, )
  • Key Differences : Incorporates an indole scaffold and fluorostyryl side chain.
  • Synthesis yields (79%) suggest comparable efficiency in trifluoroacetylation steps .
N-(4-(4-Methylpiperazin-1-yl)phenyl)-2-((5-(4-(trifluoromethyl)phenyl)thiazolotriazol-3-yl)thio)acetamide (32, )
  • Key Differences : Adds a thiazolotriazole-thioether group.
  • Impact : The thiazolotriazole moiety may enhance anti-infective activity, as seen in related compounds, but introduces synthetic complexity (64% yield vs. higher yields for simpler acetamides) .

Functional Group Analysis

  • Trifluoromethyl (-CF₃) : Present in all compared compounds; enhances electronegativity and resistance to oxidative metabolism.
  • 4-Methylpiperazine : Improves water solubility and basicity (pKa ~7.5), critical for blood-brain barrier penetration in CNS-targeted drugs.
  • Acetamide vs. Benzamide : Acetamides (target compound) may exhibit faster clearance than benzamides (Ponatinib) due to reduced steric hindrance .

Biological Activity

2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide, also known by its CAS number 694499-26-8, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features multiple trifluoromethyl groups and a piperazine derivative, which are known to enhance binding affinity to various biological targets, particularly in oncology.

Chemical Structure and Properties

The molecular formula of this compound is C13H18F6N2O, with a molecular weight of approximately 273.297 g/mol. Its complex structure includes a trifluoroacetamide moiety and a piperazine ring, contributing to its physicochemical properties that may enhance metabolic stability and bioavailability compared to non-fluorinated analogs .

Preliminary studies suggest that this compound may act as an inhibitor for certain kinases involved in cancer pathways. The trifluoromethyl groups are hypothesized to increase lipophilicity and improve pharmacokinetic properties, potentially leading to enhanced selectivity towards biological targets. Interaction studies are crucial for elucidating its mechanism of action and understanding any potential side effects.

Anticancer Potential

Research indicates that compounds similar in structure to this compound may exhibit significant anticancer activity. For instance, studies have shown that related piperazine derivatives possess inhibitory effects on various cancer cell lines:

Compound NameIC50 (µM)Target
Example A26Aurora-A kinase
Example B49.85A549 cell line
Example C0.30VEGF-induced proliferation

These findings suggest that the compound could be further investigated for its potential as an anticancer agent .

Anticonvulsant Activity

In addition to its anticancer potential, there is evidence supporting the anticonvulsant activity of related compounds. A study evaluated various N-phenyl-acetamides for their anticonvulsant properties in animal models. The results indicated that certain derivatives exhibited protection against seizures at specific dosages:

Compound NameDose (mg/kg)Efficacy
Compound D100Effective at 0.5 h
Compound E300Effective at both time points

This highlights the importance of structural modifications in enhancing biological activity .

Case Studies

Several case studies have examined the biological activity of compounds related to this compound:

  • Antitumor Activity : A study on piperazine derivatives showed significant inhibition of tumor growth in xenograft models when administered at optimized doses.
  • Neuroprotective Effects : Research indicated that some trifluoromethylated compounds provided neuroprotection in models of epilepsy, suggesting potential applications in treating neurological disorders.

Q & A

Q. What synthetic strategies are recommended for the preparation of 2,2,2-trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:
  • Trifluoromethylation : Introduce the trifluoromethyl group via electrophilic substitution using CF₃ sources (e.g., TMSCF₃) under acidic conditions .
  • Piperazine Conjugation : The 4-methylpiperazine moiety is attached via reductive amination or nucleophilic substitution, requiring protection/deprotection strategies for amine groups to avoid side reactions .
  • Acetamide Formation : React the intermediate with trifluoroacetic anhydride under Schotten-Baumann conditions to form the acetamide group .
    Purity optimization (>95%) is achieved through column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolve aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl signals (δ ~120 ppm in ¹³C). Piperazine methyl groups appear as singlets (δ ~2.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ≈ 413.12) with <2 ppm error .
  • X-ray Crystallography : Determine crystal packing and hydrogen-bonding patterns (e.g., C=O···H-N interactions), as seen in related trifluoroacetamide derivatives .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The trifluoromethyl group enhances:
  • Lipophilicity : Measured via logP values (estimated ~3.5 using ChemAxon), improving membrane permeability .
  • Metabolic Stability : Resistance to oxidative degradation by cytochrome P450 enzymes, validated via liver microsome assays (e.g., >80% remaining after 1 hour) .
  • Electron-Withdrawing Effects : Modulate aromatic ring reactivity, confirmed by Hammett substituent constants (σₚ ≈ 0.54) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:
  • Dose-Response Curves : Perform EC₅₀/IC₅₀ comparisons across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
  • Batch Analysis : Use HPLC-MS to verify purity (>98%) and rule out contaminants (e.g., residual solvents or unreacted intermediates) .
  • Molecular Docking : Compare binding affinities to target proteins (e.g., kinases) using AutoDock Vina, correlating results with experimental IC₅₀ values .

Q. What experimental approaches are recommended to study structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Fragment Replacement : Systematically modify the piperazine ring (e.g., replace 4-methyl with cyclopropyl) and measure changes in target binding (SPR or ITC) .
  • Isosteric Substitution : Replace trifluoromethyl with difluoromethyl or pentafluorosulfanyl groups to assess electronic effects on activity .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., acetamide carbonyl) and hydrophobic regions .

Q. How can researchers optimize pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Plasma Stability Assays : Incubate compound in murine plasma (37°C, 24 hours) and quantify via LC-MS/MS to assess esterase susceptibility .
  • BBB Penetration : Calculate polar surface area (PSA <90 Ų) and use MDCK cell monolayers to measure permeability (Papp >5 ×10⁻⁶ cm/s) .
  • Prodrug Strategies : Mask the acetamide group as an ethyl ester to enhance oral bioavailability, followed by in vivo hydrolysis studies .

Data Analysis and Theoretical Frameworks

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data?

  • Methodological Answer :
  • Probit Analysis : Fit sigmoidal curves to mortality data (e.g., in zebrafish embryos) to calculate LD₅₀ values .
  • ANOVA with Tukey’s Post Hoc Test : Compare treatment groups in cytotoxicity assays (e.g., MTT results across triplicates) .
  • Meta-Analysis : Pool data from multiple studies using RevMan software to assess heterogeneity (I² statistic) and publication bias .

Q. How can molecular dynamics (MD) simulations enhance understanding of target binding?

  • Methodological Answer :
  • Force Field Selection : Use CHARMM36 for protein-ligand systems due to accurate treatment of piperazine torsional angles .
  • Binding Free Energy Calculations : Perform MMPBSA/GBSA on 100 ns trajectories to quantify contributions from van der Waals and electrostatic interactions .
  • Cluster Analysis : Identify dominant binding poses (e.g., RMSD <2 Å) using GROMACS tools to guide mutagenesis studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.